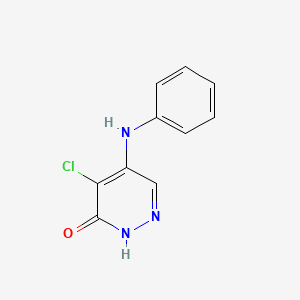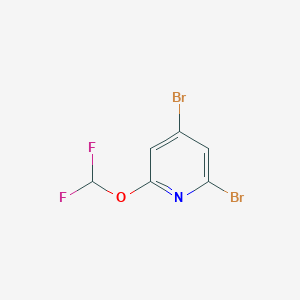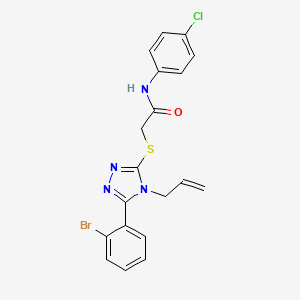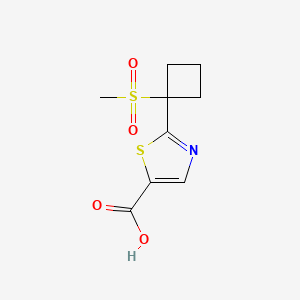![molecular formula C6H6N2O2 B11783159 5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one](/img/structure/B11783159.png)
5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dihidrofuropirimidina-4(3H)-ona es un compuesto heterocíclico que ha despertado interés debido a sus propiedades estructurales únicas y sus posibles aplicaciones en diversos campos. Este compuesto presenta un sistema de anillos fusionados que combina unidades de furano y pirimidina, lo que contribuye a su comportamiento químico distinto y sus actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5,7-Dihidrofuropirimidina-4(3H)-ona típicamente involucra procesos de varios pasos a partir de precursores fácilmente disponibles. Un método común implica la ciclización de intermedios apropiados en condiciones controladas. Por ejemplo, la reacción de un derivado de furano con un precursor de pirimidina en presencia de un catalizador adecuado puede producir el compuesto deseado .
Métodos de producción industrial
La producción industrial de 5,7-Dihidrofuropirimidina-4(3H)-ona puede implicar rutas sintéticas optimizadas para garantizar un alto rendimiento y pureza. Esto a menudo incluye el uso de reactores de flujo continuo y técnicas avanzadas de purificación para aumentar la producción manteniendo la calidad del compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones
5,7-Dihidrofuropirimidina-4(3H)-ona experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes derivados, dependiendo del agente oxidante utilizado.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales unidos a la estructura principal.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos o electrófilos para reacciones de sustitución. Las condiciones de reacción generalmente implican temperaturas controladas y el uso de solventes como la dimetilformamida o el diclorometano .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir una amplia gama de furopirimidinas sustituidas .
Aplicaciones Científicas De Investigación
5,7-Dihidrofuropirimidina-4(3H)-ona tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de 5,7-Dihidrofuropirimidina-4(3H)-ona implica su interacción con objetivos moleculares específicos. Por ejemplo, como un inhibidor no nucleósido de la transcriptasa inversa del VIH-1, se une al sitio activo de la enzima, evitando la transcripción del ARN viral a ADN. Esta inhibición interrumpe el ciclo de replicación del virus, ejerciendo así sus efectos antivirales . El compuesto también puede inducir la apoptosis en las células cancerosas al activar las caspasas, lo que lleva a la muerte celular programada .
Comparación Con Compuestos Similares
Compuestos similares
N-aril-5,7-dihidrofuropirimidina-4-aminas: Estos compuestos comparten una estructura central similar, pero difieren en sus grupos funcionales, lo que lleva a variaciones en sus actividades biológicas.
Pirazolo[3,4-d]pirimidinas: Estos compuestos tienen un sistema de anillos fusionados similar, pero con diferentes heteroátomos, lo que da como resultado propiedades químicas y biológicas distintas.
Unicidad
5,7-Dihidrofuropirimidina-4(3H)-ona es única debido a su fusión de anillos específica y la presencia de unidades de furano y pirimidina.
Propiedades
Fórmula molecular |
C6H6N2O2 |
|---|---|
Peso molecular |
138.12 g/mol |
Nombre IUPAC |
5,7-dihydro-3H-furo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H6N2O2/c9-6-4-1-10-2-5(4)7-3-8-6/h3H,1-2H2,(H,7,8,9) |
Clave InChI |
ZQTIECFDGXRNRH-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(CO1)N=CNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Methyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid](/img/structure/B11783082.png)






![2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide](/img/structure/B11783111.png)
![5-((2-Fluoro-4-nitrophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione](/img/structure/B11783117.png)


![(S)-3-(3,5-Dimethyl-4-((1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidin-9-yl)oxy)benzamido)-3-(pyridin-3-yl)propanoic acid](/img/structure/B11783137.png)


